molecular formula C11H8F3NO B11878225 1-Amino-4-(trifluoromethoxy)naphthalene

1-Amino-4-(trifluoromethoxy)naphthalene

Cat. No.: B11878225
M. Wt: 227.18 g/mol
InChI Key: QCMKUPSMASQINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a naphthalene ring

Preparation Methods

The synthesis of 1-Amino-4-(trifluoromethoxy)naphthalene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of naphthalene derivatives followed by amination. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Amino-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-4-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-4-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-4-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:

The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

4-(trifluoromethoxy)naphthalen-1-amine

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6H,15H2

InChI Key

QCMKUPSMASQINY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.